

literature review on Adipiodone in diagnostic imaging

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Adipiodon

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Adipiodone in Diagnostic Imaging: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipiodone, also known as Iodipamide, is a pioneering iodinated contrast agent that has historically played a significant role in diagnostic imaging, particularly in the visualization of the biliary system through intravenous cholangiography. As a dimeric, ionic, and water-soluble compound, its physicochemical properties facilitate its excretion by the liver, enabling detailed radiographic examination of the bile ducts and gallbladder. This technical guide provides a comprehensive review of the available scientific literature on **Adipiodone**, focusing on its pharmacokinetic profile, imaging efficacy, safety data, and the cellular mechanisms governing its transport.

Data Presentation

The quantitative data available for **Adipiodone** is primarily derived from older literature, and as such, detailed pharmacokinetic and safety studies meeting contemporary standards are limited. The following tables summarize the available quantitative information.

Table 1: Pharmacokinetic and Physicochemical Properties of Adipiodone

Parameter	Value / Description	Source(s)
Chemical Formula	C ₂₀ H ₁₄ I ₆ N ₂ O ₆	General Chemical Reference
Molecular Weight	1139.76 g/mol	General Chemical Reference
Synonyms	Iodipamide, Cholografin	[1] [2]
Appearance in Bile	10-15 minutes post-injection	General Reference
Gallbladder Filling	Begins within 1 hour, maximum at 2-2.5 hours	General Reference
Protein Binding	Strongly bound to serum albumin	[3]
Excretion Route	Primarily hepatic, secreted into bile	[4]

Note: Specific quantitative pharmacokinetic parameters such as half-life, C_{max}, and clearance for **Adipiodone** are not readily available in recent literature. The provided timings are based on qualitative descriptions of its behavior post-administration.

Table 2: Quantitative Safety Data for Adipiodone and Related Compounds

Parameter	Value / Description	Compound	Source(s)
LD50 (intravenous, mice)	2380 ± 290 mg/kg	Adipiodone (Iodipamide)	[5]
LD50 (intravenous, rats)	4430 ± 310 mg/kg	Adipiodone (Iodipamide)	[5]
Adverse Reaction Rate	Doubled with double-dose vs. single-dose infusion	Adipiodone (Cholografin)	[1]
Adverse Reaction Frequency	0.65% with slow infusion	Meglumine Iotroxate	[2]
Pooled Adverse Reaction Frequency	1.9% - 3.4%	Meglumine Iotroxate	[2]

Table 3: Diagnostic Efficacy of Cholangiography

Parameter	Value / Description	Imaging Technique	Source(s)
Sensitivity for CBD stones	77% (95% CI, 0.71–0.83)	Intraoperative Cholangiography (IOC)	[6]
Specificity for CBD stones	98% (95% CI, 0.95–0.99)	Intraoperative Cholangiography (IOC)	[6]
Pooled Sensitivity for CBD stones	0.87 (95% CI 0.77–0.93)	Intraoperative Cholangiography (IOC)	[1]
Pooled Specificity for CBD stones	0.99 (95% CI 0.98–0.99)	Intraoperative Cholangiography (IOC)	[1]
Diagnostic Accuracy of MRCP	97%	Magnetic Resonance Cholangiopancreatography	[7][8]
Sensitivity of MRCP	91%	Magnetic Resonance Cholangiopancreatography	[7][8]
Specificity of MRCP	98%	Magnetic Resonance Cholangiopancreatography	[7][8]

Note: The diagnostic efficacy data pertains to the technique of cholangiography. While **Adipiodone** was a primary agent for intravenous cholangiography, these studies do not always specify the contrast medium used. These values serve as a benchmark for the performance of the imaging procedure.

Experimental Protocols

Detailed experimental protocols for **Adipiodone** are scarce in modern literature. The following represents a generalized protocol for intravenous cholangiography based on historical practices and information from related procedures.

Protocol 1: Intravenous Cholangiography with Adipiodone (Cholografin)

This protocol is based on a study comparing different dosage regimens to optimize visualization and minimize adverse reactions.[\[1\]](#)

- Patient Preparation:
 - Fasting for at least 4 hours prior to the procedure.
 - Assessment of renal and hepatic function. A history of allergy to iodinated contrast media is a contraindication.
- Dosage and Administration:
 - Single-Dose Injection: A standard single dose of **Adipiodone** solution is injected intravenously over a period of 10 minutes.
 - Double-Dose Infusion: A double dose of **Adipiodone** solution, diluted, is infused intravenously over 30 minutes.
 - Dilute Single-Dose Infusion: A single dose of **Adipiodone** solution, diluted, is infused intravenously over 30 minutes.
- Imaging:
 - Radiographs of the right upper quadrant are obtained at timed intervals, typically starting 15-20 minutes after the start of the injection/infusion.
 - Serial images are acquired to visualize the opacification of the common bile duct, hepatic ducts, and subsequent filling of the gallbladder.
 - Delayed images may be taken up to 4 hours post-injection if initial visualization is suboptimal.

Protocol 2: Investigation of Hepatocyte Uptake

This is a generalized protocol for studying the uptake of anionic compounds like **Adipiodone** in hepatocytes, based on methodologies described for other substrates.[3][9]

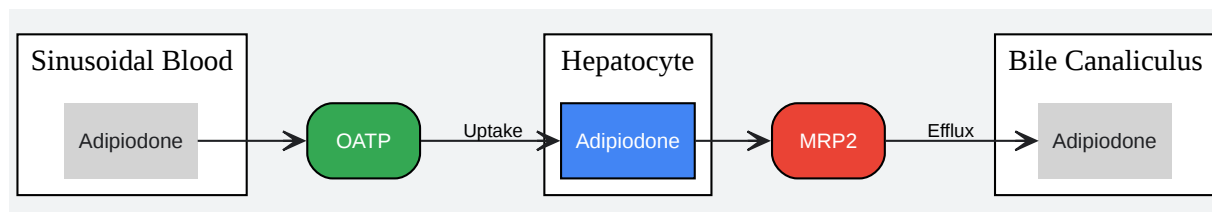
- Cell Culture:
 - Primary human or rat hepatocytes are cultured in appropriate media.
 - Cells are allowed to form a monolayer.
- Uptake Assay:
 - The cell monolayer is washed with pre-warmed buffer.
 - A solution containing **Adipiodone** at a known concentration is added to the cells and incubated for various time points (e.g., 1, 5, 15, 30 minutes) at 37°C.
 - To differentiate between active transport and passive diffusion, the assay can be performed at 4°C or in the presence of known inhibitors of organic anion transporters.
- Analysis:
 - At each time point, the uptake is stopped by aspirating the **Adipiodone** solution and washing the cells with ice-cold buffer.
 - The cells are lysed, and the intracellular concentration of **Adipiodone** is quantified using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
 - Uptake rates are calculated and can be used to determine kinetic parameters such as K_m and V_{max} .

Mandatory Visualization

Cellular Transport Pathway of Adipiodone

The hepatic uptake and biliary excretion of **Adipiodone** are critical for its function as a cholangiographic agent. Evidence suggests that its uptake into hepatocytes is an active process mediated by Organic Anion Transporting Polypeptides (OATPs).[10] Following intracellular transport, **Adipiodone** is actively secreted into the bile canaliculi, a process likely

mediated by the Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2), a known transporter of organic anions.[11][12][13][14][15]

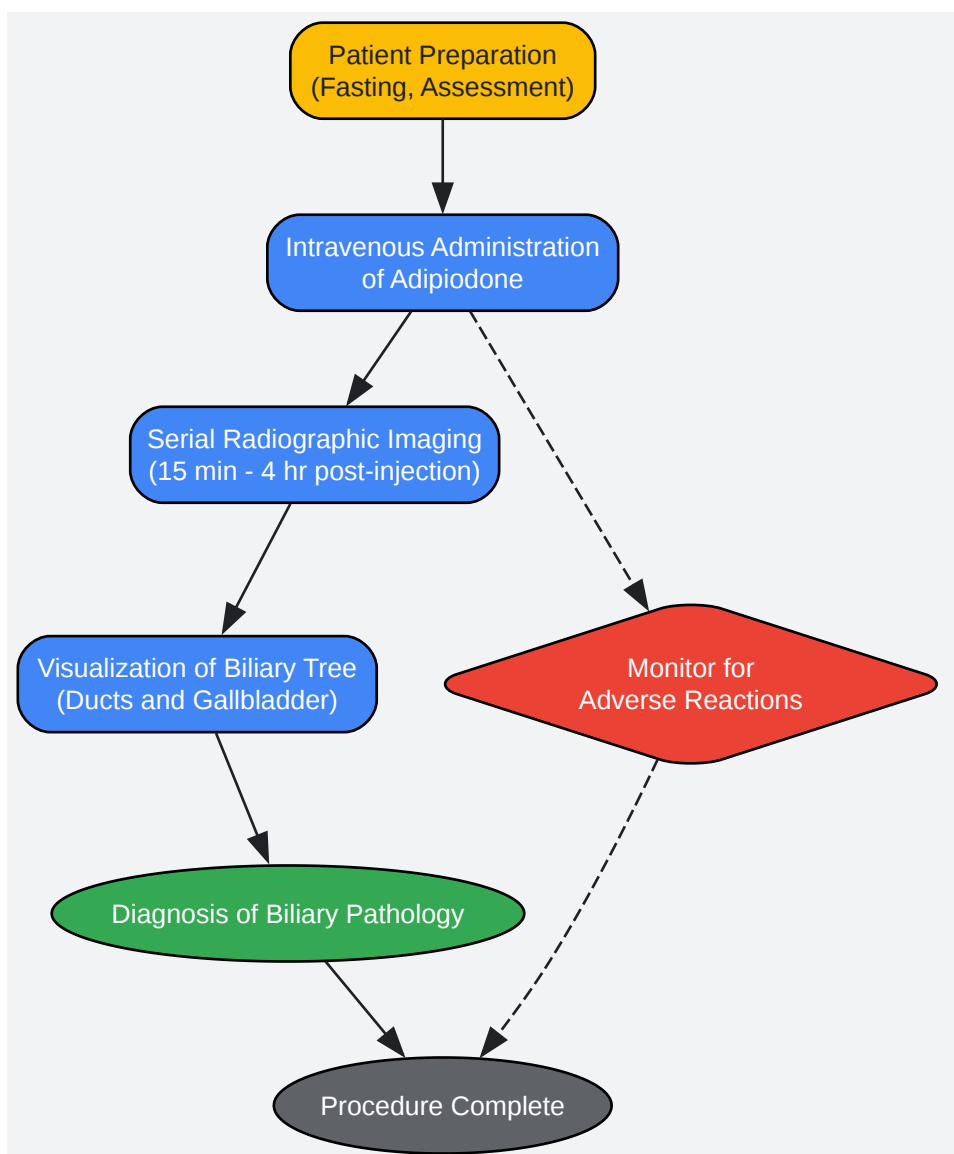


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Caption: Proposed cellular transport pathway of **Adipiodone** in hepatocytes.

Experimental Workflow for Intravenous Cholangiography

The following diagram illustrates the logical flow of a typical intravenous cholangiography procedure using **Adipiodone**.



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Caption: Generalized experimental workflow for intravenous cholangiography.

Conclusion

Adipiodone remains a historically important contrast agent for diagnostic imaging of the biliary system. While detailed quantitative data according to modern standards is not extensively available, the existing literature provides a foundational understanding of its properties and clinical application. The proposed cellular transport mechanism via OATP and MRP2 transporters offers a basis for further molecular and pharmacokinetic investigations. The provided protocols, though generalized, outline the fundamental steps for its use in imaging

and in vitro studies. For contemporary clinical practice, newer contrast agents and imaging modalities such as MRCP are now more commonly employed due to their improved safety profiles and diagnostic accuracy. However, a review of **Adipiodone** offers valuable insights into the evolution of contrast media and the principles of hepatobiliary imaging.

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- To cite this document: BenchChem. [literature review on Adipiodone in diagnostic imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672019#literature-review-on-adipiodone-in-diagnostic-imaging]

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